molecular formula C7H9FN2 B1342178 5-Fluoro-N1-methylbenzene-1,2-diamine CAS No. 348133-46-0

5-Fluoro-N1-methylbenzene-1,2-diamine

Cat. No.: B1342178
CAS No.: 348133-46-0
M. Wt: 140.16 g/mol
InChI Key: CHSVRICPJMRRQN-UHFFFAOYSA-N
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Description

5-Fluoro-N1-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H9FN2 and a molecular weight of 140.16 g/mol . It is a derivative of benzene, featuring a fluorine atom and a methyl group attached to the benzene ring, along with two amine groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

5-Fluoro-N1-methylbenzene-1,2-diamine is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Employed in the production of specialty chemicals and materials.

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N1-methylbenzene-1,2-diamine typically involves the fluorination of N1-methylbenzene-1,2-diamine. One common method includes the reaction of N1-methylbenzene-1,2-diamine with a fluorinating agent such as Selectfluor under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N1-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Fluoro-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    N1-methylbenzene-1,2-diamine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-Chloro-N1-methylbenzene-1,2-diamine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

    5-Bromo-N1-methylbenzene-1,2-diamine:

Uniqueness

5-Fluoro-N1-methylbenzene-1,2-diamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-fluoro-2-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSVRICPJMRRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287362
Record name 4-Fluoro-N2-methyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348133-46-0
Record name 4-Fluoro-N2-methyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348133-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N2-methyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the title compound from Example 1 Step A (0.267 g, 1.57 mmol) were added palladium on carbon (0.027 g) and methanol (7.85 mL). The resulting mixture was stirred under an atmosphere of hydrogen at room temperature overnight. The mixture was then filtered through CELITE® using dichloromethane, and the filtrate was concentrated. Purification by flash chromatography (50% ethyl acetate in hexanes, then 100% ethyl acetate) provided the title compound: 1H NMR (500 MHz, CDCl3) δ 6.61 (dd, J=8.2, 5.6 Hz, 1 H), 6.36-6.30 (m, 2 H), 3.22 (br s, 3 H), 2.84 (s, 3 H).
Quantity
0.267 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
catalyst
Reaction Step One
Quantity
7.85 mL
Type
solvent
Reaction Step One

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